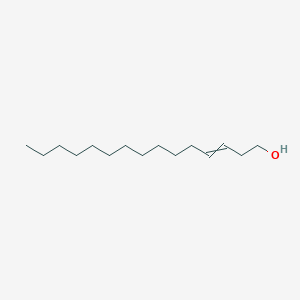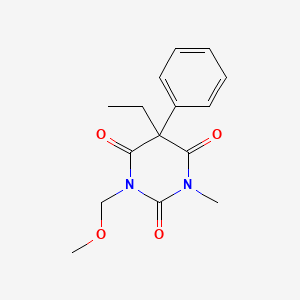
5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and hypnotic properties. This particular compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxymethyl group, a methyl group, and a phenyl group attached to the barbituric acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation and subsequent cyclization. The reaction conditions often require the use of strong bases such as sodium ethoxide and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid has several scientific research applications:
Chemistry: It is used as a model compound in studies of barbiturate chemistry and reactivity.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research into its potential therapeutic uses, such as sedative and anticonvulsant properties, is ongoing.
Industry: The compound’s derivatives are explored for use in various industrial applications, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of chloride ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another barbiturate with similar sedative properties.
Secobarbital: Known for its use as a short-acting sedative.
Thiopental: Used as an anesthetic agent.
Uniqueness
5-Ethyl-3-(methoxymethyl)-1-methyl-5-phenylbarbituric acid is unique due to its specific substituents, which confer distinct pharmacological properties. Its methoxymethyl group, in particular, may influence its solubility and metabolic stability compared to other barbiturates.
Eigenschaften
CAS-Nummer |
42061-68-7 |
|---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
5-ethyl-1-(methoxymethyl)-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H18N2O4/c1-4-15(11-8-6-5-7-9-11)12(18)16(2)14(20)17(10-21-3)13(15)19/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
HEUUPESYFVKOLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)COC)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


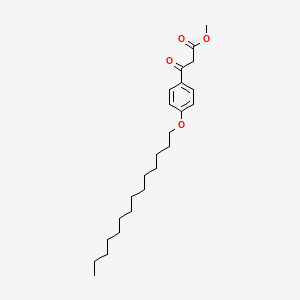
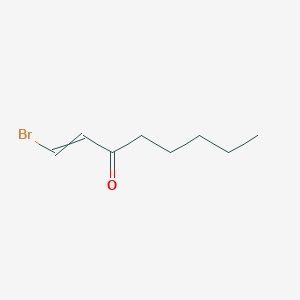
![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
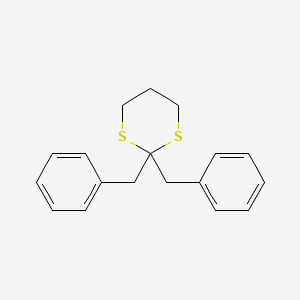
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
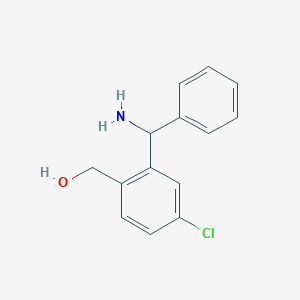

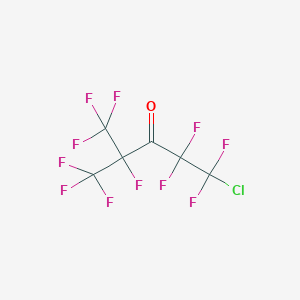
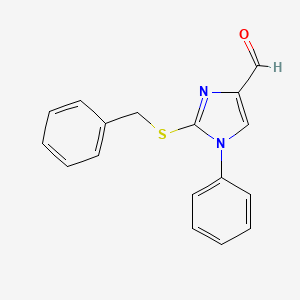
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
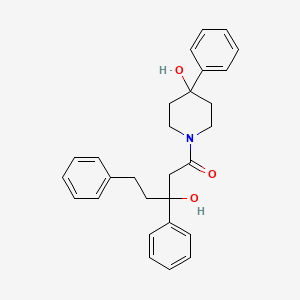
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
